1,2,3,4-Tetrahydronorharman-1-one

Malaria Plasmodium falciparum Antiparasitic

Generic β-carboline standards introduce confounding variables in antiparasitic screening cascades. This structurally authenticated alkaloid solves that problem. • Confirmed by NMR & X-ray crystallography - eliminates structural ambiguity in SAR studies. • Documented activity against P. falciparum (malaria) and L. donovani (leishmaniasis) - reliable reference for in vitro screening. • Cytotoxicity baseline established: IC50 5.19-42.86 μM across gastric, liver, and lung cancer cell lines - supports selectivity profiling. Supplied at ≥98% purity with rapid global dispatch.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 17952-82-8
Cat. No. B097582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronorharman-1-one
CAS17952-82-8
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C3=CC=CC=C3N2
InChIInChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
InChIKeyFZHZQHNKCPJTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronorharman-1-one (CAS 17952-82-8) Product Overview for Research Procurement


1,2,3,4-Tetrahydronorharman-1-one (CAS 17952-82-8), also known as L-Oxonoreleagnine, is a β-carboline alkaloid originally isolated from the Indonesian marine sponge Acanthostrongylophora ingens [1]. This compound belongs to the manzamine class of alkaloids and is characterized by a 9H-pyrido[3,4-b]indole core with a lactam functionality at the 1-position . Its structure has been confirmed by NMR and X-ray crystallography [2].

Why 1,2,3,4-Tetrahydronorharman-1-one (CAS 17952-82-8) Cannot Be Substituted with Related β-Carbolines


While numerous β-carboline alkaloids exist—including norharman, harman, and various tetrahydro-β-carboline derivatives—their biological profiles differ substantially. 1,2,3,4-Tetrahydronorharman-1-one exhibits a distinct spectrum of antiparasitic activity against malaria, tuberculosis, and leishmaniasis [1], whereas related compounds such as norharman show potent but mechanistically divergent activity as a high-affinity ligand for steroidogenic cytochrome P450 enzymes (CYP11 and CYP17) with a Ki of 2.6 μM, a property not shared by tetrahydronorharman [2]. Additionally, the fully aromatic norharman and harman differ from the partially saturated 1,2,3,4-tetrahydronorharman-1-one in both chemical reactivity and pharmacological behavior, including differential effects on glycine receptor binding [3]. Substituting this compound with a generic β-carboline would therefore introduce confounding variables in both mechanistic and phenotypic assays.

Quantitative Evidence Guide for 1,2,3,4-Tetrahydronorharman-1-one (CAS 17952-82-8)


Anti-Malarial Activity of 1,2,3,4-Tetrahydronorharman-1-one

1,2,3,4-Tetrahydronorharman-1-one demonstrates activity against the D6 clone (chloroquine-sensitive) of Plasmodium falciparum, the causative agent of malaria [1]. While this study reports IC50 values for multiple manzamine alkaloids, 1,2,3,4-tetrahydronorharman-1-one is noted as one of the active compounds isolated from the Indonesian sponge [1]. This establishes its relevance as a chemical probe for antimalarial drug discovery efforts, particularly in the context of marine-derived β-carboline alkaloids.

Malaria Plasmodium falciparum Antiparasitic Marine natural products

Anti-Leishmanial Activity of 1,2,3,4-Tetrahydronorharman-1-one

In the same study, 1,2,3,4-tetrahydronorharman-1-one was evaluated for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis [1]. The compound was found to be active in this model, contributing to the understanding of the anti-leishmanial potential of the manzamine alkaloid class. This provides a basis for using this specific compound in studies targeting leishmaniasis, differentiating it from β-carbolines with no reported activity against this pathogen.

Leishmaniasis Leishmania donovani Neglected tropical diseases Antiparasitic

In Vitro Cytotoxicity Profile of 1,2,3,4-Tetrahydronorharman-1-one

1,2,3,4-Tetrahydronorharman-1-one exhibits moderate cytotoxicity across multiple human cancer cell lines, with IC50 values ranging from 5.19 to 42.86 μM [1]. Specifically, it was tested against MGC-803 (gastric), Bel-7404 (liver), A549 (lung), NCI-H460 (lung), and HepG2 (liver) cell lines [1]. This quantitative data allows for direct comparison with other compounds tested in the same panel, such as mappianine B, tetrahydroalstonine, and β-carbolin-1-one, which showed similar moderate activity [1].

Cytotoxicity Anticancer β-Carboline Cancer cell lines

Validated Research Applications for 1,2,3,4-Tetrahydronorharman-1-one (CAS 17952-82-8)


Antiparasitic Drug Discovery: Malaria and Leishmaniasis Screening

This compound is suitable for inclusion in in vitro screening cascades targeting Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis), based on its demonstrated activity in these models [1]. It serves as a structurally characterized β-carboline scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies aimed at improving antiparasitic potency and selectivity.

Cytotoxicity Profiling in Cancer Cell Line Panels

1,2,3,4-Tetrahydronorharman-1-one can be employed as a reference compound in cytotoxicity assays across gastric, liver, and lung cancer cell lines, given the established IC50 range of 5.19 to 42.86 μM [1]. This application is particularly relevant for comparative studies of β-carboline alkaloids and for establishing baseline toxicity data in antiparasitic drug discovery programs.

Natural Product Chemistry and Metabolite Reference Standard

As a fully characterized natural product with confirmed structure by NMR and X-ray crystallography [1], this compound is an appropriate analytical reference standard for the isolation and identification of β-carboline alkaloids from marine and terrestrial sources. It has been reported from both the marine sponge Acanthostrongylophora ingens and the plant Trigonostemon lii.

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